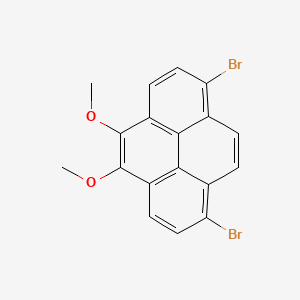
1,8-Dibromo-4,5-dimethoxypyrene
Übersicht
Beschreibung
1,8-Dibromo-4,5-dimethoxypyrene is an organic compound with the molecular formula C18H10Br2O2 . It is a polycyclic aromatic hydrocarbon with bromine atoms and methoxy groups .
Synthesis Analysis
The synthesis of compounds similar to 1,8-Dibromo-4,5-dimethoxypyrene involves arylating 4-bromo and 4,5-dibromo-1,8-bis(dimethylamino)naphthalenes with arylboronic acids under Suzuki reaction conditions . The interaction of 4,5-dibromo-1,8-bis(dimethylamino)naphthalene with pyridin-3-ylboronic acid leads to heterocyclization .Molecular Structure Analysis
The molecular structure of 1,8-Dibromo-4,5-dimethoxypyrene is characterized by its molecular formula C18H12Br2O2 . The average mass is 420.095 Da and the monoisotopic mass is 417.920380 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Semiconductors
1,8-Dibromo-4,5-dimethoxypyrene serves as a precursor in the synthesis of organic semiconductors. Its brominated and methoxy groups facilitate the coupling reactions necessary to build conjugated systems, which are essential for charge transport in organic electronic devices .
Photophysical Property Studies
The compound’s structure allows for the study of photophysical properties like fluorescence and phosphorescence. Researchers can modify its core to create derivatives that exhibit unique light-emitting properties, useful in developing new materials for optoelectronics .
Environmental Sensing
Due to its sensitivity to changes in the environment, this compound can be used in the development of sensors that detect pollutants or toxic substances. Its electronic structure changes upon interaction with specific molecules, making it a potential candidate for environmental monitoring applications .
Biological Imaging Agents
The brominated pyrene moiety of 1,8-Dibromo-4,5-dimethoxypyrene can be functionalized to create imaging agents. These agents can be used in biological systems to track and visualize cellular processes due to their fluorescent properties .
Development of Dye-Sensitized Solar Cells (DSSCs)
Researchers can utilize 1,8-Dibromo-4,5-dimethoxypyrene in the development of novel dyes for dye-sensitized solar cells. Its structure can be engineered to absorb a wide range of light wavelengths, increasing the efficiency of light-to-electricity conversion .
Creation of Light-Emitting Diodes (LEDs)
The compound’s ability to emit light when electrically stimulated makes it a candidate for creating organic light-emitting diodes (OLEDs). By fine-tuning its molecular structure, it’s possible to develop LEDs with specific color emissions and improved luminance .
Advanced Material Synthesis
In materials science, 1,8-Dibromo-4,5-dimethoxypyrene is used to synthesize advanced materials with desired properties. For instance, it can be used to create materials with enhanced mechanical strength or thermal stability for use in various industrial applications .
Catalysis and Chemical Reactions
This compound can act as an intermediate in catalytic processes. Its reactive sites allow for the attachment of catalysts or other functional groups, facilitating a range of chemical transformations important in synthetic chemistry .
Wirkmechanismus
Eigenschaften
IUPAC Name |
1,8-dibromo-4,5-dimethoxypyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O2/c1-21-17-11-5-7-13(19)9-3-4-10-14(20)8-6-12(18(17)22-2)16(10)15(9)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVGDSOPCGIBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743570 | |
| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286170-85-1 | |
| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



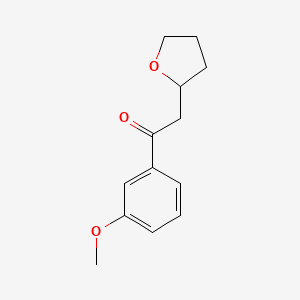
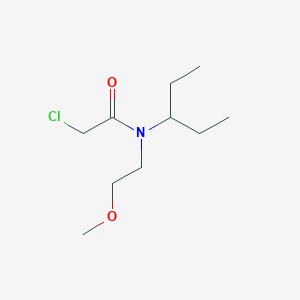
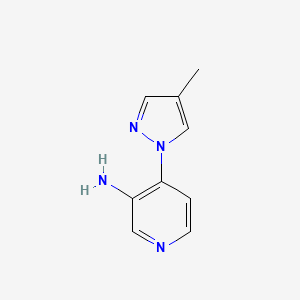
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)
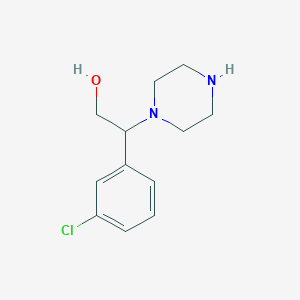

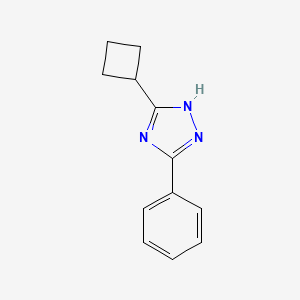
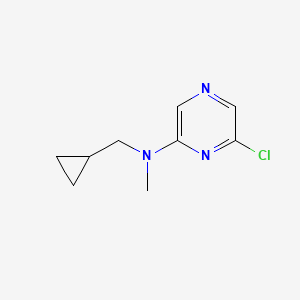
![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)

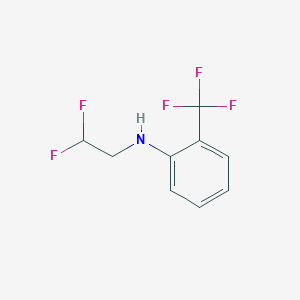
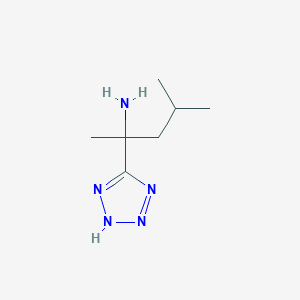
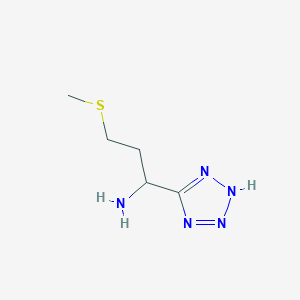
![Methyl[1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B1427638.png)